
2,3-Dimethylpentan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylpentan-1-aminehydrochloride is an organic compound that belongs to the class of amines It is a derivative of 2,3-dimethylpentane, where an amine group is attached to the first carbon atom, and it is further converted into its hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpentan-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethylpentane.
Hydrochloride Formation: The free amine is then converted into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include dimethylamine hydrochloride and paraformaldehyde .
化学反応の分析
Types of Reactions
2,3-Dimethylpentan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amine group into different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
科学的研究の応用
2,3-Dimethylpentan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 2,3-Dimethylpentan-1-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2,3-Dimethylpentane: The parent hydrocarbon from which 2,3-Dimethylpentan-1-aminehydrochloride is derived.
3,3-Dimethylpentan-1-aminehydrochloride: A structural isomer with similar properties but different spatial arrangement.
2,3-Dimethylhexane: Another related compound with an additional carbon atom in the chain.
Uniqueness
This compound is unique due to the specific positioning of the amine group and its hydrochloride salt form. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C7H18ClN |
|---|---|
分子量 |
151.68 g/mol |
IUPAC名 |
2,3-dimethylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-4-6(2)7(3)5-8;/h6-7H,4-5,8H2,1-3H3;1H |
InChIキー |
XDSCGEYXVGUOFP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13584801.png)



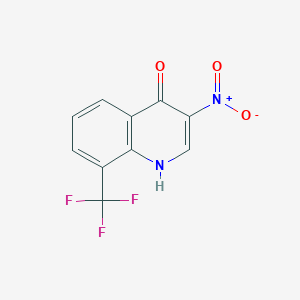
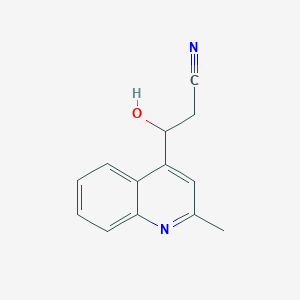


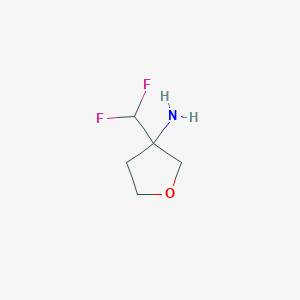
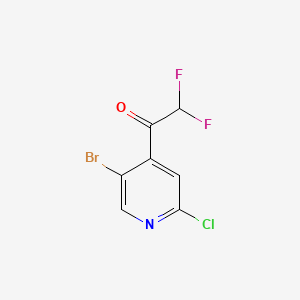
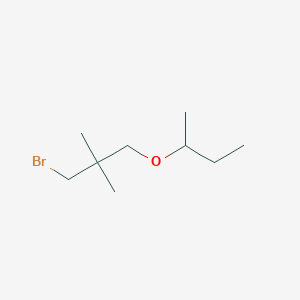
![4-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13584863.png)
![2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
